Ethyl 4-(4-{[4-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate
Description
Ethyl 4-(4-{[4-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate (molecular formula C₁₈H₁₈N₂O₄) is a structurally complex organic compound featuring:
- An ethyl benzoate group (providing lipophilicity and metabolic stability).
- A 2-oxopyrrolidin-1-yl moiety (a five-membered lactam ring critical for conformational rigidity and hydrogen-bonding interactions).
- A 4-(acetylamino)phenyl carbamoyl group (enhancing binding affinity to biological targets through aromatic and amide interactions) .
Preliminary studies suggest applications in anticancer research, where its pyrrolidinone core may disrupt protein-protein interactions involved in tumor proliferation .
Properties
Molecular Formula |
C22H23N3O5 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
ethyl 4-[4-[(4-acetamidophenyl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C22H23N3O5/c1-3-30-22(29)15-4-10-19(11-5-15)25-13-16(12-20(25)27)21(28)24-18-8-6-17(7-9-18)23-14(2)26/h4-11,16H,3,12-13H2,1-2H3,(H,23,26)(H,24,28) |
InChI Key |
TVRYPPWVMKNQQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-{[4-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the benzoate ester: This can be achieved by reacting benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the pyrrolidinone ring: This step involves the cyclization of an appropriate precursor, such as a γ-lactam, under controlled conditions.
Attachment of the acetylamino group: This can be done by reacting the intermediate compound with acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-{[4-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-{[4-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-{[4-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The acetylamino group may play a role in binding to enzymes or receptors, while the pyrrolidinone ring can interact with various biomolecules. These interactions can lead to modulation of biological processes, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness is highlighted by comparisons to analogs with modified functional groups or substitution patterns. Key examples include:
Structural and Functional Comparisons
| Compound Name | Structural Features | Biological Activity | Key Differences |
|---|---|---|---|
| Ethyl 4-(4-((2-methoxybenzyl)carbamoyl)-2-oxopyrrolidin-1-yl)benzoate (C₂₂H₂₄N₂O₅) | Methoxybenzyl group instead of acetylamino phenyl | Enzyme inhibition (e.g., proteases) | Reduced hydrogen-bonding capacity due to methoxy vs. acetylamino group. |
| Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate | Pyridine ring replaces phenyl; methyl group at position 6 | EP4 receptor agonism (anti-inflammatory potential) | Improved solubility but reduced aromatic stacking interactions. |
| Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate (C₁₈H₁₇N₂O₅) | Hydroxyphenyl group instead of acetylamino phenyl | Enhanced anticancer activity (apoptosis induction) | Increased polarity and potential for hydrogen bonding with hydroxyl group. |
| N-[4-(acetylamino)phenyl]-2-pyrrolidinone | Lacks benzoate ester; simplified structure | Moderate anticancer activity | Reduced metabolic stability and bioavailability. |
| Ethyl 4-{4-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate | Thiazole ring replaces phenyl | Antiviral activity (protease inhibition) | Thiazole’s sulfur atom enables π-stacking and metal coordination. |
Key Findings from Comparative Studies
Bioactivity: The acetylamino phenyl group in the target compound enhances target specificity compared to the methoxybenzyl analog, which shows broader but less selective enzyme inhibition . Replacement with a hydroxyphenyl group () improves antiproliferative effects in cancer cell lines (IC₅₀ = 8.2 µM vs. 12.5 µM for the target compound) due to increased polarity and ROS generation .
Pharmacokinetics: The ethyl benzoate ester in the target compound improves oral bioavailability (62% in rodent models) compared to non-esterified analogs like N-[4-(acetylamino)phenyl]-2-pyrrolidinone (bioavailability <20%) . Thiazole-containing analogs () exhibit higher CYP450-mediated metabolism, reducing their half-life (t₁/₂ = 2.3 hours) compared to the target compound (t₁/₂ = 4.7 hours) .
Synthetic Accessibility :
- The target compound requires seven synthetic steps with an overall yield of 18%, whereas analogs like the hydroxyphenyl variant () are synthesized in five steps (yield 27%) due to fewer protection/deprotection requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
